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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SRT2104, a selective SIRT1 activator, against
current standard-of-care treatments for several inflammatory and metabolic diseases. While
information on the specific compound SRT3109 is not publicly available, SRT2104 serves as a
well-documented analogue within the same class of sirtuin-activating compounds (STACS).
This document synthesizes available preclinical and clinical data to offer an objective
comparison, complete with experimental methodologies and pathway visualizations.

Mechanism of Action: The Role of SIRT1 Activation

SRT2104 is a small molecule that activates Sirtuin 1 (SIRT1), an NAD+-dependent
deacetylase.[1][2] SIRT1 plays a crucial role in regulating a variety of cellular processes,
including inflammation, metabolism, and cellular stress responses. By deacetylating key
transcription factors and cofactors, such as NF-kB, STAT3, and p53, SIRT1 activation can
modulate gene expression to produce anti-inflammatory and metabolic benefits.[3] The
therapeutic potential of SRT2104 has been explored in a range of conditions, including
psoriasis, ulcerative colitis, type 2 diabetes, and cardiovascular disease.[1][4][5][6][7]

Signaling Pathway of SRT2104 via SIRT1 Activation
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Caption: SRT2104 activates SIRT1, leading to the deacetylation and modulation of
downstream targets like NF-kB, STAT3, and p53, resulting in reduced inflammation and

improved metabolism.

Benchmarking SRT2104 in Clinical Trials

SRT2104 has been evaluated in several Phase | and Il clinical trials. The following sections
compare its performance in specific indications against established standard-of-care
treatments.

Psoriasis

Standard-of-Care: Topical corticosteroids, phototherapy, and systemic agents including
methotrexate, cyclosporine, and biologic therapies (e.g., TNF-a inhibitors like adalimumab, and
IL-17/IL-23 inhibitors like secukinumab).

SRT2104 Clinical Trial Data: A randomized, placebo-controlled study in patients with moderate
to severe psoriasis showed that SRT2104 treatment for 84 days resulted in histological
improvement in a significant portion of patients.[8]
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SRT2104 (250 SRT2104 (500  SRT2104 (1000

Parameter Placebo
mg) mg) mg)
Good or
Excellent
_ _ 50.0% (3/6) 44.4% (419) 18.2% (2/11) 14.3% (1/7)
Histological
Improvement

PGA Score of
Minimal/Clear Not Evaluated 22% (2/9) 27% (3/11) 0% (0/7)
(Day 84)

PGA: Physician's
Global

Assessment

Comparison: While SRT2104 showed a statistically significant improvement in skin histology
compared to a historical placebo rate, its efficacy in achieving clear or minimal disease status
(as measured by PGA) was modest and did not demonstrate the high clearance rates often
seen with current biologic therapies. For instance, pivotal trials of adalimumab and
secukinumab have shown PASI 75 response rates exceeding 70-80% at 12-16 weeks. Direct
comparative data is lacking, but the available results suggest SRT2104's efficacy is likely lower
than that of leading biologics for moderate to severe psoriasis.

Ulcerative Colitis

Standard-of-Care: Aminosalicylates (e.g., mesalamine), corticosteroids, immunomodulators
(e.g., azathioprine), and biologic therapies (e.g., TNF-a inhibitors like infliximab, and integrin
inhibitors like vedolizumab).

SRT2104 Clinical Trial Data: In a study involving patients with mild to moderate ulcerative
colitis, SRT2104 administered daily for 8 weeks did not demonstrate significant clinical activity.

[5]
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SRT2104 (50 mg & 500 mg
Parameter . Placebo
combined)

Clinical Remission (Mayo ] o
15.4% (4/26) Not available in this study
score <2)

Endoscopic Remission 11.5% (3/26) Not available in this study

Comparison: The study concluded that SRT2104 was not effective for the treatment of mild to
moderate ulcerative colitis.[5] Standard therapies like mesalamine typically induce clinical
remission in 40-50% of patients in this population. Biologics like infliximab demonstrate even
higher efficacy in moderate to severe disease. Therefore, SRT2104 does not appear to be a
viable treatment alternative based on current data.

Type 2 Diabetes Mellitus

Standard-of-Care: Metformin, sulfonylureas, DPP-4 inhibitors, SGLT2 inhibitors, GLP-1
receptor agonists, and insulin.

SRT2104 Clinical Trial Data: A study in patients with type 2 diabetes treated with SRT2104 for
28 days showed mixed results.[6][9] While there was a modest beneficial impact on lipids, it did
not improve glycemic control.[9]

Parameter SRT2104 (2.0 g/day ) vs. Placebo
Change in Body Weight -0.93 kg (p=0.0236)
Change in HbAlc +0.48% (p=0.004)

Trend towards lower concentration (-0.36

Change in Total Cholesterol
mmol/L, p=0.158)

Trend towards lower concentration (-0.22

Change in Triglycerides
mmol/L, p=0.150)

Comparison: SRT2104 did not demonstrate efficacy in improving key markers of glycemic
control, such as HbAlc, and in fact, a slight increase was observed.[6] This is in stark contrast
to standard-of-care treatments like metformin, which is proven to lower HbAlc. The modest
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improvements in lipid profiles and weight are noteworthy but are unlikely to position SRT2104
as a primary treatment for type 2 diabetes, especially given the lack of glucose-lowering
effects.

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

General Clinical Trial Workflow

[Screening & EnrolImenD

Treatment Period
(SRT2104 or Placebo)

During & Post-treatment

(Safety & Efficacy Assessments]
Follow-up

Click to download full resolution via product page

Caption: A generalized workflow for the SRT2104 clinical trials, from patient screening to follow-
up.

Psoriasis Study (NCT00932646)

o Study Design: A randomized, double-blind, placebo-controlled, multi-dose study.
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 Participants: Patients with moderate to severe psoriasis.

¢ Intervention: Oral SRT2104 (250 mg, 500 mg, or 1000 mg) or placebo once daily for 84
days.

o Key Efficacy Assessments:
o Histological improvement based on skin biopsy analysis.
o Physician's Global Assessment (PGA).
o Psoriasis Area and Severity Index (PASI).

o Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

Ulcerative Colitis Study (NCT01453491)

e Study Design: A randomized, double-blind, multi-dose study.[5]
o Participants: Patients with mild to moderately active ulcerative colitis.[5]
e Intervention: Oral SRT2104 (50 mg or 500 mg) daily for 8 weeks.[5]
» Key Efficacy Assessments:
o Clinical remission (Mayo score <2, with no subscore >1).[5]
o Endoscopic assessment.[5]
o Simple Clinical Colitis Activity Index and fecal calprotectin levels.[5]

e Pharmacokinetic and Safety Assessments: Plasma and colonic tissue drug exposure, and
monitoring of adverse events.[5]

Type 2 Diabetes Mellitus Study (NCT01031108)

e Study Design: A randomized, double-blind, placebo-controlled, crossover study.[10]

o Participants: Patients with type 2 diabetes mellitus.[6]
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« Intervention: Oral SRT2104 (2.0 g/day ) or matched placebo for 28 days, followed by a
crossover to the other treatment after a washout period.[10]

» Key Efficacy Assessments:
o Glycemic control (fasting plasma glucose, insulin, HbAlc, fructosamine).[6][9]
o Lipid profile (total cholesterol, LDL, HDL, triglycerides).[11]
o Vascular function (forearm blood flow).[6]

o Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, and
laboratory parameters.[10][11]

Summary and Future Directions

SRT2104, as a SIRT1 activator, has shown some biological activity in clinical trials, particularly
in psoriasis and in modulating lipid profiles. However, its overall efficacy in the indications
studied to date appears to be modest and generally inferior to the current standard-of-care
treatments. In ulcerative colitis and type 2 diabetes, the compound did not demonstrate
clinically meaningful benefits.

The mixed results and, in some cases, lack of efficacy, highlight the challenges in translating
the broad biological roles of sirtuins into targeted therapeutic benefits.[12] While the safety
profile of SRT2104 was generally acceptable in these short-term studies, its pharmacokinetic
variability and modest clinical activity have likely contributed to the apparent halt in its clinical
development.[4][12]

Future research in the field of sirtuin activation may require the development of more potent
and specific activators, better patient selection strategies, or combination therapies to unlock
the full therapeutic potential of this pathway. For drug development professionals, the story of
SRT2104 serves as a valuable case study in the complexities of targeting fundamental cellular
processes for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.clinicaltrials.gov/study/NCT01031108
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4168381/
https://pubmed.ncbi.nlm.nih.gov/23770971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5588958/
https://www.clinicaltrials.gov/study/NCT01031108
https://pubmed.ncbi.nlm.nih.gov/23770971/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.752117/full
https://www.researchgate.net/publication/225055515_Pharmacokinetics_and_Tolerability_of_SRT2104_a_First-In-Class_Small_Molecule_Activator_of_SIRT1_after_Single_and_Repeated_Oral_Administration_in_Man
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.752117/full
https://www.benchchem.com/product/b610998?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. genemedics.com [genemedics.com]
2. researchgate.net [researchgate.net]
3. iovs.arvojournals.org [iovs.arvojournals.org]
4. researchgate.net [researchgate.net]

5. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1
Activator, in Patients with Mild to Moderate Ulcerative Colitis - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Cardiometabolic effects of a novel SIRT1 activator, SRT2104, in people with type 2
diabetes mellitus - PMC [pmc.ncbi.nim.nih.gov]

7. go.drugbank.com [go.drugbank.com]

8. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with
Moderate to Severe Psoriasis - PMC [pmc.ncbi.nim.nih.gov]

9. A phase I, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a
SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nim.nih.gov]

10. ClinicalTrials.gov [clinicaltrials.gov]

11. Cardiovascular effects of a novel SIRT1 activator, SRT2104, in otherwise healthy
cigarette smokers - PubMed [pubmed.ncbi.nim.nih.gov]

12. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]

To cite this document: BenchChem. [SRT2104: A Sirtuin Activator Benchmarked Against
Standard-of-Care Treatments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610998#benchmarking-srt3109-against-standard-of-
care-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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